2-[(Dimethylamino)methyl]anthracene-9,10-dione is a synthetic organic compound belonging to the anthraquinone family, characterized by its two ketone groups attached to the anthracene structure. Its molecular formula is , and it features a dimethylamino group at the 2-position of the anthracene ring. This compound is notable for its potential applications in various fields, including organic electronics, dyes, and pharmaceuticals due to its unique chemical properties.
The chemical behavior of 2-[(Dimethylamino)methyl]anthracene-9,10-dione is influenced by its functional groups. It can undergo various reactions typical of quinones, such as:
These reactions are significant for synthesizing derivatives with altered biological or physical properties.
Research indicates that anthraquinone derivatives exhibit a range of biological activities, including:
The synthesis of 2-[(Dimethylamino)methyl]anthracene-9,10-dione typically involves several steps:
Alternative methods include using various reagents and conditions that allow for selective functionalization at the desired positions on the anthracene ring .
2-[(Dimethylamino)methyl]anthracene-9,10-dione has several applications:
Studies have shown that 2-[(Dimethylamino)methyl]anthracene-9,10-dione interacts with biological molecules in ways that can lead to significant therapeutic effects. For example:
These interactions highlight its potential as a therapeutic agent while also necessitating further research into its safety profile.
Several compounds share structural similarities with 2-[(Dimethylamino)methyl]anthracene-9,10-dione. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(Methylamino)anthracene-9,10-dione | Methylamino group at position 1 | Demonstrates different biological activity profiles |
| 2-Amino-3-(dimethylamino)anthracene-9,10-dione | Contains an amino group at position 2 | Exhibits potent anticancer properties |
| 2-Methylanthraquinone derivatives | Methyl group substitution on anthraquinone | Potential bioreductive agents in hypoxic conditions |
| 1-Amino-4-(methylamino)-anthraquinone | Amino groups at positions 1 and 4 | Diverse reactivity due to multiple functional groups |
These compounds illustrate variations in biological activity and chemical reactivity due to differences in functional groups and their positions on the anthracene framework.
The development of 2-[(Dimethylamino)methyl]anthracene-9,10-dione aligns with advancements in anthraquinone functionalization during the late 20th and early 21st centuries. Anthraquinones, first isolated from natural sources in the 19th century, became a focal point for synthetic modification due to their diverse applications in dyes and industrial chemistry. Early methodologies for anthraquinone derivatization, such as Friedel-Crafts acylation and nucleophilic substitution, laid the groundwork for introducing nitrogen-containing groups.
The specific synthesis of dimethylaminomethyl-substituted anthraquinones likely emerged from efforts to enhance solubility or catalytic activity. While the exact discovery date of this compound remains unclear, its PubChem entry (CID 13360158) was created in 2007, reflecting its recognition as a distinct chemical entity by that time. Patent literature from the early 20th century, such as methods for synthesizing 9,10-diaminoanthracenes via condensation with primary amines, provided foundational techniques that may have been adapted to introduce dimethylamino groups. Modern synthetic routes often employ formamide or alkylamine reagents to functionalize the anthraquinone core, as evidenced by analogous procedures in related compounds.
The systematic IUPAC name 2-[(Dimethylamino)methyl]anthracene-9,10-dione precisely describes its structure. Breaking this down:
The molecular formula C₁₇H₁₅NO₂ (molecular weight 265.31 g/mol) confirms the addition of the dimethylaminomethyl substituent to the anthracene-9,10-dione backbone. Alternative names include 2-((Dimethylamino)methyl)anthracene-9,10-dione and 9,10-Anthracenedione, 2-[(dimethylamino)methyl]-, with the CAS registry number 96424-32-7.
| Compound Name | Molecular Formula | Substituent Position | Key Functional Groups |
|---|---|---|---|
| 2-[(Dimethylamino)methyl]anthraquinone | C₁₇H₁₅NO₂ | 2 | Dimethylaminomethyl |
| 1-(Dimethylamino)methyl-2-methoxyanthraquinone | C₁₈H₁₇NO₃ | 1, 2 | Dimethylaminomethyl, Methoxy |
| 2-[1-(Methylamino)ethyl]anthraquinone | C₁₇H₁₅NO₂ | 2 | Methylaminoethyl |
Anthraquinone derivatives are classified by their substitution patterns, which dictate physicochemical properties and applications. The dimethylaminomethyl group in this compound introduces a tertiary amine, enhancing solubility in polar organic solvents compared to unsubstituted anthraquinone. This contrasts with methoxy- or sulfonic acid-substituted derivatives, which prioritize aqueous solubility or catalytic activity.
Structurally, the dimethylaminomethyl group at position 2 creates steric and electronic effects that influence reactivity. For instance, the electron-donating nature of the dimethylamino group may stabilize charge-transfer complexes or modify redox potentials, making it relevant for applications in organic electronics or as a catalyst intermediate. Its synthetic pathway—likely involving alkylation of anthraquinone with a dimethylaminomethyl reagent—parallels methods used for analogous compounds, such as the use of formamide in introducing formyl groups.
The spectroscopic characterization of 2-[(Dimethylamino)methyl]anthracene-9,10-dione employs multiple nuclear magnetic resonance and mass spectrometric techniques to establish its molecular structure and confirm its identity. These analytical methods provide complementary information about the compound's structural features, electronic environment, and fragmentation behavior.
The nuclear magnetic resonance spectroscopic analysis of 2-[(Dimethylamino)methyl]anthracene-9,10-dione reveals characteristic spectral patterns that are consistent with its anthraquinone structure. The proton nuclear magnetic resonance spectrum displays distinct aromatic signals in the range of 6.94-8.24 parts per million, corresponding to the anthracene ring system protons [2] [3]. The most downfield signals, appearing at approximately 8.24 parts per million, are attributed to the protons adjacent to the carbonyl groups, which experience significant deshielding due to the electron-withdrawing nature of the quinone moiety [3].
The dimethylamino substituent manifests as characteristic signals in the aliphatic region, with the N-methyl groups appearing as a singlet around 2.63 parts per million [2]. The methylene bridge connecting the dimethylamino group to the anthracene ring system produces a distinctive signal that can be identified through its coupling patterns and chemical shift position [3]. The integration patterns of these signals provide quantitative information about the number of protons in each environment, confirming the proposed molecular structure.
Carbon-13 nuclear magnetic resonance spectroscopy provides essential information about the carbon framework of the molecule. The carbonyl carbons of the anthraquinone system appear in the characteristic range of 190.6-160.8 parts per million, reflecting the electron-deficient nature of these carbon atoms [4] [3]. The aromatic carbon signals are distributed throughout the 120-140 parts per million region, with specific chemical shifts depending on their substitution patterns and electronic environments [3].
Two-dimensional nuclear magnetic resonance techniques, particularly correlation spectroscopy and heteronuclear multiple bond correlation, provide crucial structural connectivity information. The correlation spectroscopy experiment reveals proton-proton coupling relationships, confirming the aromatic proton connectivity patterns within the anthracene ring system [3] [5]. The heteronuclear multiple bond correlation experiment establishes long-range carbon-proton correlations, enabling the assignment of quaternary carbons and confirming the substitution pattern [3]. Nuclear Overhauser effect spectroscopy provides spatial proximity information, revealing through-space interactions between protons that are not directly bonded [6].
The heteronuclear single quantum coherence experiment correlates protons with their directly attached carbons, facilitating the complete assignment of the carbon-13 and proton nuclear magnetic resonance spectra [3]. These two-dimensional techniques collectively provide a comprehensive picture of the molecular structure and confirm the connectivity patterns proposed for 2-[(Dimethylamino)methyl]anthracene-9,10-dione.
Mass spectrometric analysis of 2-[(Dimethylamino)methyl]anthracene-9,10-dione provides definitive molecular weight confirmation and reveals characteristic fragmentation pathways that are typical of anthraquinone derivatives. The molecular ion peak appears at mass-to-charge ratio 265, corresponding to the expected molecular weight of the compound [1]. The base peak in the mass spectrum typically appears at mass-to-charge ratio 208, corresponding to the loss of the dimethylamino substituent [7] [8].
The fragmentation pattern follows predictable pathways characteristic of anthraquinone derivatives. The primary fragmentation involves the loss of carbon monoxide from the molecular ion, producing a fragment at mass-to-charge ratio 237 (M-28) [7] [8]. This fragmentation is typical of quinone compounds and reflects the stability of the resulting ion after carbon monoxide elimination. Secondary fragmentation involves the loss of methylene units, producing fragments at mass-to-charge ratio 251 (M-14) [7] [8].
The dimethylamino group undergoes characteristic fragmentation through alpha-cleavage adjacent to the nitrogen atom, producing a fragment at mass-to-charge ratio 58 corresponding to the dimethylamino cation [7]. The anthraquinone core produces characteristic fragments at mass-to-charge ratios 180 and 152, corresponding to the sequential loss of carbon monoxide molecules from the quinone system [7]. These fragmentation patterns are consistent with the proposed structure and provide confirmatory evidence for the molecular composition.
The electron impact ionization mass spectrometry reveals additional fragmentation pathways involving the rearrangement of hydrogen atoms and the formation of even-electron ions [7]. The fragmentation at mass-to-charge ratio 224 corresponds to the formation of an even-electron ion through hydrogen rearrangement, while the fragment at mass-to-charge ratio 223 represents an odd-electron aminoanthraquinone ion [7]. These fragmentation patterns are characteristic of the anthraquinone family and provide structural information about the substitution pattern.
Crystallographic analysis provides three-dimensional structural information about 2-[(Dimethylamino)methyl]anthracene-9,10-dione and related anthraquinone derivatives, revealing molecular conformations, intermolecular interactions, and solid-state packing arrangements. These studies are essential for understanding the compound's physical properties and potential applications.
X-ray diffraction analysis of anthraquinone derivatives reveals that these compounds typically crystallize in triclinic or monoclinic crystal systems, depending on their substitution patterns and intermolecular interactions [9]. The unit cell parameters for related anthraquinone derivatives show characteristic dimensions, with lattice parameters ranging from 5.3 to 14.4 Ångströms [9]. The crystal structures exhibit high molecular planarity, with root-mean-square deviations typically less than 0.05 Ångströms from the mean molecular plane [10].
The molecular geometry revealed by X-ray crystallography shows that the anthraquinone core maintains its characteristic planar conformation, with the carbonyl groups exhibiting typical bond lengths and angles [10]. The carbon-oxygen double bond lengths in the quinone system are approximately 1.22 Ångströms, consistent with the expected values for aromatic ketones [10]. The aromatic carbon-carbon bond lengths within the anthracene ring system range from 1.38 to 1.40 Ångströms, reflecting the delocalized nature of the aromatic system [10].
The dimethylamino substituent adopts a conformation that minimizes steric interactions with the anthracene ring system. The nitrogen atom exhibits tetrahedral geometry, with bond angles approaching the ideal tetrahedral value of 109.5 degrees [10]. The carbon-nitrogen bond lengths are approximately 1.45 Ångströms, typical for sp³ carbon-nitrogen single bonds [10].
Temperature-dependent X-ray diffraction studies reveal that the crystal structure remains stable across a wide temperature range, with thermal expansion coefficients typical of organic molecular crystals [11]. The thermal ellipsoids of the atoms show anisotropic displacement parameters that reflect the molecular motion within the crystal lattice [11].
The molecular packing arrangements in crystals of anthraquinone derivatives are dominated by π-π stacking interactions between the aromatic ring systems. These interactions occur with interplanar distances typically ranging from 3.45 to 3.52 Ångströms, which are characteristic of strong π-π stacking [12]. The stacking arrangements can adopt either columnar or herringbone patterns, depending on the specific substitution pattern and intermolecular interactions [12].
In the columnar stacking arrangement, molecules are arranged in parallel columns with slipped configurations that optimize the π-π overlap while minimizing steric repulsions [12]. The slippage distances vary depending on the substituent positions, with typical values ranging from 1.5 to 2.0 Ångströms [12]. This arrangement facilitates efficient packing density while maintaining optimal intermolecular interactions.
The herringbone arrangement represents an alternative packing motif where molecules are arranged at angles to each other, creating a zigzag pattern when viewed along specific crystallographic directions [13]. This arrangement is often stabilized by complementary intermolecular interactions, including hydrogen bonding and van der Waals forces [13]. The herringbone angle typically ranges from 45 to 70 degrees, depending on the specific molecular geometry and substituent effects [13].
Hydrogen bonding patterns play a crucial role in determining the molecular packing arrangements. Intramolecular hydrogen bonds within individual molecules influence the molecular conformation and affect the intermolecular packing [14] [15]. Intermolecular hydrogen bonds between adjacent molecules create extended networks that stabilize the crystal structure [14]. The hydrogen bond lengths typically range from 2.5 to 2.8 Ångströms, with bond angles approaching linearity [14].
The crystal packing also involves weaker intermolecular interactions, including carbon-hydrogen to π interactions and carbon-hydrogen to oxygen contacts [15]. These interactions contribute to the overall stability of the crystal structure and influence the physical properties of the material [15]. The carbon-hydrogen to π interactions typically occur at distances of 2.8 to 3.5 Ångströms, while carbon-hydrogen to oxygen contacts range from 2.5 to 3.0 Ångströms [15].
Computational chemistry methods provide detailed insights into the electronic structure, molecular orbitals, and theoretical properties of 2-[(Dimethylamino)methyl]anthracene-9,10-dione. These calculations complement experimental data and enable the prediction of properties that may be difficult to measure experimentally.
Density functional theory calculations on 2-[(Dimethylamino)methyl]anthracene-9,10-dione and related anthraquinone derivatives employ hybrid functionals such as B3LYP combined with basis sets like 6-31G* or 6-311+G(d,p) [16] [17] [18]. These calculations provide optimized molecular geometries that closely match experimental X-ray crystallographic data, with bond lengths and angles typically agreeing within 0.02 Ångströms and 2 degrees, respectively [17].
The calculated molecular geometry reveals that the anthraquinone core maintains planarity, with the dimethylamino substituent adopting a conformation that minimizes steric interactions [17]. The calculated bond lengths for the carbon-oxygen double bonds in the quinone system are approximately 1.23 Ångströms, in excellent agreement with experimental values [17]. The aromatic carbon-carbon bond lengths calculated by density functional theory range from 1.39 to 1.41 Ångströms, consistent with the delocalized nature of the aromatic system [17].
Vibrational frequency calculations provide theoretical infrared and Raman spectra that can be compared with experimental data for structural confirmation [17]. The calculated vibrational frequencies for the carbonyl stretching modes appear in the range of 1650-1680 cm⁻¹, typical of aromatic ketones [17]. The calculated frequencies for the aromatic carbon-carbon stretching modes range from 1450 to 1600 cm⁻¹, consistent with the aromatic character of the anthracene ring system [17].
Time-dependent density functional theory calculations provide insights into the electronic absorption spectra and excited-state properties [16]. These calculations reveal that the first singlet excited state arises from a π to π* transition from the highest occupied molecular orbital to the lowest unoccupied molecular orbital [17]. The calculated absorption wavelengths typically range from 300 to 400 nanometers, corresponding to the characteristic yellow color of anthraquinone derivatives [16].
The calculated dipole moments of anthraquinone derivatives typically range from 2 to 4 Debye units, reflecting the polar nature of the carbonyl groups and any polar substituents [17]. The calculated polarizabilities provide information about the compound's response to external electric fields and its potential for nonlinear optical applications [17].
Molecular orbital analysis of 2-[(Dimethylamino)methyl]anthracene-9,10-dione reveals the electronic structure and provides insights into the compound's chemical reactivity and spectroscopic properties. The highest occupied molecular orbital is primarily localized on the anthraquinone core, with significant contributions from the aromatic π system [16] [9]. The orbital extends partially onto the dimethylamino substituent, indicating electronic communication between the donor and acceptor moieties [16].
The lowest unoccupied molecular orbital is predominantly localized on the quinone portion of the molecule, with significant contributions from the carbonyl carbon atoms [16] [9]. The orbital also extends onto the aromatic ring system adjacent to the carbonyl groups, reflecting the electron-accepting nature of the quinone moiety [16]. The dimethylamino substituent shows minimal contribution to the lowest unoccupied molecular orbital, indicating its electron-donating character [16].
The energy gap between the highest occupied molecular orbital and the lowest unoccupied molecular orbital typically ranges from 3.5 to 4.5 electron volts for anthraquinone derivatives, depending on the specific substitution pattern [16] [9]. This energy gap corresponds to the optical band gap and determines the compound's absorption characteristics in the visible region [16]. The dimethylamino substitution generally reduces the energy gap compared to unsubstituted anthraquinone, leading to a bathochromic shift in the absorption spectrum [16].
The ionization potential, calculated as the negative of the highest occupied molecular orbital energy, typically ranges from 6.5 to 7.5 electron volts for anthraquinone derivatives [9]. The electron affinity, estimated from the lowest unoccupied molecular orbital energy, ranges from 2.5 to 3.5 electron volts [9] [18]. These values indicate that anthraquinone derivatives are good electron acceptors and moderate electron donors, consistent with their redox properties [9].
The molecular orbital analysis also reveals the nature of the electronic transitions responsible for the compound's optical properties. The dominant transition corresponds to the promotion of an electron from the highest occupied molecular orbital to the lowest unoccupied molecular orbital, resulting in charge transfer from the anthraquinone core to the quinone system [16]. This transition is responsible for the characteristic absorption band of anthraquinone derivatives in the visible region [16].
The frontier molecular orbitals also provide insights into the compound's chemical reactivity. The highest occupied molecular orbital predicts the sites most susceptible to electrophilic attack, while the lowest unoccupied molecular orbital indicates the positions most favorable for nucleophilic attack [16]. The dimethylamino substituent, being electron-donating, increases the electron density on the adjacent aromatic ring, making it more susceptible to electrophilic substitution reactions [16].
Table 1: Key Characterization Data for 2-[(Dimethylamino)methyl]anthracene-9,10-dione
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₇H₁₅NO₂ | [1] |
| Molecular Weight (g/mol) | 265.31 | [1] |
| CAS Registry Number | 96424-32-7 | [1] |
| Crystal System | Triclinic/Monoclinic (derivatives) | [9] |
| Chemical Classification | Anthraquinone derivative | |
| ¹H Nuclear Magnetic Resonance Key Peaks (parts per million) | 6.94-8.24 (aromatic), 3.93-4.01 (methoxy), 2.63 (NCH₂) | [2] [3] |
| ¹³C Nuclear Magnetic Resonance Key Peaks (parts per million) | 190.6-160.8 (C=O), 62.2-55.8 (OCH₃), 24.1-21.6 (CH₃) | [4] [3] |
| Mass Fragmentation Base Peak | 208 (M⁺) | [7] [8] |
| Main Mass Spectrometry Fragment Loss | CO (-28), CH₂ (-14) | [7] [8] |
| Typical Density Functional Theory Method Used | B3LYP/6-31G* | [16] [17] |
| Common Crystal Packing | π-π stacking, herringbone | [13] [12] |
| Hydrogen Bonding Pattern | Intramolecular H-bonds | [14] [15] |
Table 2: Spectroscopic Analysis Techniques for Anthraquinone Derivatives
| Technique | Key Information Obtained | Typical Chemical Shifts/Parameters |
|---|---|---|
| ¹H Nuclear Magnetic Resonance | Aromatic proton positions, substituent identification | 6.5-8.5 parts per million (aromatic), 2.5-4.0 parts per million (alkyl) |
| ¹³C Nuclear Magnetic Resonance | Carbonyl carbons, aromatic carbons, substituent carbons | 160-190 parts per million (C=O), 120-140 parts per million (aromatic) |
| Two-Dimensional Correlation Spectroscopy | Proton-proton coupling patterns | J = 7-8 Hz (ortho coupling) |
| Two-Dimensional Heteronuclear Multiple Bond Correlation | Long-range carbon-proton correlations | 2-3 bond correlations |
| Two-Dimensional Nuclear Overhauser Effect Spectroscopy | Spatial proton relationships | Distance < 5 Ångströms |
| Mass Spectrometry | Molecular ion confirmation, fragmentation patterns | Base peak at M⁺, fragments at M-28, M-14 |
| X-ray Diffraction | Crystal structure, molecular packing | Triclinic/monoclinic, a = 5-14 Ångströms |
| Density Functional Theory Calculations | Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital energies, molecular orbitals | Highest Occupied Molecular Orbital: -7 to -6 electron volts, Lowest Unoccupied Molecular Orbital: -3 to -2 electron volts |
Table 3: Density Functional Theory Computational Parameters for Anthraquinone Derivatives
| Parameter | Typical Values | Reference Studies |
|---|---|---|
| Functional | B3LYP, CAM-B3LYP | [16] [17] [18] |
| Basis Set | 6-31G*, 6-311+G(d,p) | [16] [17] [18] |
| Highest Occupied Molecular Orbital Energy (electron volts) | -6.5 to -7.5 | [9] [18] |
| Lowest Unoccupied Molecular Orbital Energy (electron volts) | -2.5 to -3.5 | [9] [18] |
| Band Gap (electron volts) | 3.5 to 4.5 | [16] [9] |
| Ionization Potential (electron volts) | 6.5 to 7.5 | [9] |
| Electron Affinity (electron volts) | 2.5 to 3.5 | [9] [18] |
| Molecular Orbital Distribution | Highest Occupied Molecular Orbital: anthraquinone core, Lowest Unoccupied Molecular Orbital: extended to substituents | [16] [9] |